Product packaging for 2-Chloro-2-phenylacetamide(Cat. No.:CAS No. 7462-76-2)

2-Chloro-2-phenylacetamide

Cat. No.: B1267471
CAS No.: 7462-76-2
M. Wt: 169.61 g/mol
InChI Key: FJEOFVLOXGUWBH-UHFFFAOYSA-N
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Description

Context within Acetanilide Chemical Classifications

2-Chloro-2-phenylacetamide, with the molecular formula C₈H₈ClNO, belongs to the class of organic compounds known as acetanilides or, more broadly, acetamides. ontosight.ainih.gov Structurally, it is a derivative of acetanilide, characterized by a phenyl group attached to a nitrogen atom, which is itself part of an amide functional group. ontosight.ai Specifically, it is an alpha-chloro acetamide (B32628), meaning a chlorine atom is substituted at the carbon atom adjacent to the carbonyl group of the acetamide moiety. ontosight.ai This particular arrangement of atoms, especially the presence of a reactive chlorine atom, is key to its chemical utility. The compound is also referred to as 2-chloro-N-phenylacetamide. ontosight.ainih.gov

Significance as a Foundational Synthetic Intermediate in Organic Chemistry

The primary significance of this compound in organic chemistry lies in its role as a versatile synthetic intermediate. ontosight.aiacs.org The presence of the electrophilic carbon atom bonded to the chlorine atom makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-phenylacetamido moiety into various molecular scaffolds, making it a key precursor in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai

Synthesis of Heterocyclic Compounds:

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and the ability to easily construct these rings is of great importance.

Oxazoles: The compound can be used to synthesize oxazole (B20620) derivatives. For instance, reacting 2-chloro-N-phenylacetamide with urea (B33335) in ethanol (B145695) leads to the formation of N-phenyl-oxazole-2,4-diamine. bepls.comasianpubs.org These oxazole-containing molecules are explored for their potential biological activities. bepls.com

Thiazoles: Thiazole (B1198619) rings can be synthesized using this compound as a starting material. The reaction with thiourea (B124793) can produce thiazole derivatives. researchgate.netnih.gov These compounds are often investigated for their antimicrobial properties. humanjournals.com

Imidazoles: The synthesis of imidazole (B134444) derivatives can also be achieved starting from 2-chloro-N-phenylacetamide. One method involves reacting the intermediate with ethylenediamine (B42938) in the presence of toluene (B28343) and sulfur. wjpsonline.com Imidazole scaffolds are present in many biologically active molecules. banglajol.info

Other Heterocycles: Research has demonstrated its utility in creating a variety of other heterocyclic systems. It has been used to prepare thieno[2,3-b]pyridines by reacting it with 2-thioxo-1,2-dihydropyridine-3-carbonitriles. acs.org It is also a key reactant for producing β-lactam derivatives. researchgate.net

Precursor in Medicinal Chemistry Research:

The structure of this compound is a component of more complex molecules designed for therapeutic applications. The related precursor, (±)-2-chloro-2-phenylacetyl chloride, is frequently used to introduce the chloro(phenyl)acetamide group to various bioactive scaffolds. mdpi.com

The introduction of this group can influence the pharmacological profile of a molecule. For example, the chlorine atom can act as a bioisostere for a hydrogen atom, which may enhance metabolic stability and potency. mdpi.com This strategy is part of a broader approach in drug design known as molecular hybridization, where two or more pharmacophoric units are combined to create a new hybrid molecule with potentially improved efficacy. acs.org

Research has explored the synthesis of various derivatives for their potential biological activities:

Anti-inflammatory Agents: A hybrid molecule, (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, was synthesized and showed in vitro anti-inflammatory activity superior to ibuprofen. mdpi.comresearchgate.net

Antimicrobial Agents: Various N-substituted chloroacetamide derivatives have been synthesized with the goal of developing new antimicrobial agents, such as herbicides and antifungals. ijpsr.info

Anticancer Agents: The compound has been used as a precursor to synthesize N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, which have been investigated as carbonic anhydrase inhibitors with antiproliferative activity. nih.govtandfonline.com

Interactive Data Table: Examples of Compounds Synthesized from this compound and its Precursors

PrecursorReactant(s)Synthesized Compound ClassPotential ApplicationReference(s)
2-Chloro-N-phenylacetamideUreaOxazoleCytotoxic bepls.com
2-Chloro-N-p-tolylacetamideThioureaThiazoleAntimicrobial researchgate.net
2-Chloro-N-phenylacetamideEthylenediamine, SulfurImidazoleGeneral Biological Activity wjpsonline.com
(±)-2-chloro-2-phenylacetyl chloride7-amino-4-methyl-2H-chromen-2-oneCoumarin-acetamide hybridAnti-inflammatory mdpi.comresearchgate.net
2-Chloro-N-phenylacetamideIsatin (B1672199), Potassium carbonateOxoindole conjugateAnticancer (Carbonic Anhydrase Inhibitor) nih.govtandfonline.com
2-Chloro-N-arylacetamides6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileThieno[2,3-b]pyridine (B153569)General Biological Activity acs.org

Historical and Current Research Trajectories

Historically, research involving this compound and related chloroacetamides focused on their fundamental synthesis and reactivity. Early studies established methods for their preparation, typically through the acylation of anilines with chloroacetyl chloride, and explored their utility as general synthetic intermediates. ontosight.aiijpsr.info

The focus of research has progressively shifted towards more specialized applications, particularly in medicinal chemistry. Current research trajectories are heavily influenced by the drive to discover new therapeutic agents. A significant trend is the use of this compound and its immediate precursor, 2-chloro-2-phenylacetyl chloride, in the synthesis of complex hybrid molecules. acs.orgmdpi.com This approach aims to combine the structural features of the acetamide with other known bioactive scaffolds to create novel compounds with enhanced or synergistic pharmacological properties. acs.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO B1267471 2-Chloro-2-phenylacetamide CAS No. 7462-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEOFVLOXGUWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322846
Record name 2-chloro-2-phenylacetamide
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Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-76-2
Record name 7462-76-2
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Record name 2-chloro-2-phenylacetamide
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Record name 2-chloro-2-phenylacetamide
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Synthetic Methodologies for 2 Chloro 2 Phenylacetamide

Established Synthetic Routes

The primary and most well-documented method for synthesizing 2-chloro-N-phenylacetamide involves the acylation of aniline (B41778) with chloroacetyl chloride. This reaction is widely employed due to its straightforward nature and generally high yields.

The reaction of aniline with chloroacetyl chloride is a classic example of nucleophilic acyl substitution, where the amino group of aniline attacks the carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Various research groups have reported this synthesis using different solvents and bases, achieving good to excellent yields.

For instance, one common procedure involves dissolving aniline in a solvent like toluene (B28343), adding an aqueous base such as 10% sodium hydroxide, and then adding chloroacetyl chloride dropwise while maintaining a low temperature (below 10°C) prepchem.com. After stirring, the product precipitates and can be isolated by filtration, yielding a high purity product prepchem.com. Other methods report reacting the two main components at room temperature for an hour in a neat (solvent-free) state, followed by recrystallization from ethanol (B145695) ekb.eg. The starting materials for this synthesis, 2-chloro-N-substituted-acetamides, can be prepared by reacting anilines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate nih.gov.

The following table summarizes various reported conditions for this synthesis:

Reactants Solvent(s) Base Temperature Yield Reference
Aniline, Chloroacetyl ChlorideToluene, Water10% NaOH0-10°C90.0% prepchem.com
Aniline, Chloroacetyl ChlorideNone (Neat)None specifiedRoom TempGood ekb.eg
Aniline, Chloroacetyl ChlorideAcetoneK₂CO₃Not specified75% ekb.eg
Anilines, Chloroacetyl ChlorideGlacial Acetic AcidSodium AcetateNot specifiedNot specified nih.govresearchgate.net

Variations in the synthetic protocol for 2-chloro-N-phenylacetamide primarily involve the choice of base and solvent. Besides sodium hydroxide, bases like potassium carbonate and sodium acetate have been successfully used nih.govekb.egresearchgate.net. The selection of the base and solvent system can influence reaction rate, yield, and the ease of product isolation. For example, using potassium carbonate in acetone is another effective method ekb.eg. Similarly, employing sodium acetate in glacial acetic acid provides an alternative reaction medium nih.govresearchgate.net.

From a mechanistic standpoint, the reaction proceeds via the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to form the stable amide product.

Structural studies of the resulting 2-chloro-N-phenylacetamide molecule reveal specific conformational preferences. X-ray crystallography has shown that the conformations of the N-H and C=O bonds are anti to each other researchgate.net. In contrast, the C-Cl and C=O bonds in the side chain are in a syn conformation researchgate.net. The amide group itself is not perfectly coplanar with the phenyl ring, exhibiting a dihedral angle of 16.0 (8)° researchgate.net. In the solid state, molecules are linked by N-H···O hydrogen bonds, forming infinite chains researchgate.net.

Industrial-Scale Synthesis Approaches

For large-scale production, traditional batch processes can present challenges related to safety, heat management, and scalability. Modern industrial approaches increasingly favor continuous flow chemistry to overcome these limitations.

Continuous flow chemistry offers significant advantages over batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) flinders.edu.aufrontiersin.orgnih.gov. These systems provide superior heat and mass transfer, which enhances reaction control, safety, and reproducibility frontiersin.org. For an exothermic reaction like the acylation of aniline, a continuous flow reactor allows for efficient dissipation of heat, preventing temperature spikes that could lead to side reactions or unsafe conditions.

In a potential continuous flow setup for 2-chloro-N-phenylacetamide synthesis, streams of aniline and chloroacetyl chloride would be pumped and mixed continuously, reacting within a temperature-controlled reactor coil or channel nih.govresearchgate.net. The short residence time and precise temperature control in such a system can lead to higher yields and purity. Furthermore, the small reactor volume at any given moment significantly enhances the safety profile, especially when handling reactive chemicals like acyl chlorides researchgate.net. The ability to integrate in-line purification steps, such as liquid-liquid extraction, further streamlines the manufacturing process flinders.edu.aualmacgroup.com.

Optimizing reaction parameters is crucial for maximizing yield and purity on an industrial scale. Key parameters for the synthesis of 2-chloro-N-phenylacetamide include temperature, reactant concentration, stoichiometry, and solvent choice.

Batch synthesis procedures often specify cooling the reaction mixture to 0°C before adding the chloroacetyl chloride to control the exothermic reaction prepchem.com. In a continuous flow system, this temperature control is managed more effectively, allowing for operation at potentially higher temperatures to increase reaction rates without compromising safety frontiersin.org. The precise control over stoichiometry in flow reactors ensures that reactants are used efficiently, minimizing waste and simplifying downstream purification.

The choice of solvent plays a critical role in the efficiency of the synthesis. The solvent must dissolve the reactants and, in some cases, facilitate the separation of the product. Different syntheses have employed a range of solvents, highlighting their varied effects on the reaction.

The use of a biphasic system, such as toluene and aqueous sodium hydroxide, facilitates both the reaction and the neutralization of the HCl byproduct, with the product conveniently precipitating out of the mixture prepchem.com. Acetone, used with a solid base like potassium carbonate, provides a non-aqueous environment for the reaction ekb.eg. Other solvents like glacial acetic acid and dimethylformamide (DMF) have also been reported in the literature for similar acylation reactions researchgate.netnih.gov. The selection of the optimal solvent depends on factors such as reactant solubility, reaction kinetics, product isolation, cost, and environmental impact.

The following table outlines solvents used in the synthesis of 2-chloro-N-phenylacetamide and related compounds, illustrating the range of options available for process optimization.

Solvent System/Base Purpose/Benefit Reference
Toluene / WaterBiphasic / NaOHGood for temperature control and product precipitation prepchem.com
AcetoneAnhydrous / K₂CO₃Non-aqueous medium, easy removal post-reaction ekb.eg
EthanolRecrystallizationUsed for purification of the final product ekb.egekb.eg
Glacial Acetic AcidWith Sodium AcetateActs as both solvent and mild acid catalyst nih.govresearchgate.net
Dimethylformamide (DMF)With K₂CO₃High-boiling polar aprotic solvent for subsequent reactions nih.gov

Optimization of Reaction Parameters for Yield and Purity

Role of Catalytic Additives in Synthesis

For instance, the synthesis of related N-substituted chloroacetamides often employs catalysts to facilitate the reaction. One documented method involves the use of a palladium-based catalytic system for the synthesis of 2-Chloro-N-phenylacetamide, a structural isomer of the target compound. This system includes palladium diacetate, 2,2'-bipyridinyl, and boron trifluoride diethyl etherate. While not directly applicable to 2-Chloro-2-phenylacetamide, this highlights the potential for transition metal catalysis in the formation of similar chloro-acetamides.

The synthesis of this compound can be envisioned through the chlorination of 2-phenylacetamide. In such reactions, catalytic additives could potentially be used to activate the chlorinating agent or the substrate to achieve higher yields and milder reaction conditions. However, specific research detailing the catalytic additives for this direct transformation is not prominently featured in the reviewed literature.

Downstream Purification Strategies for Synthetic Products

The isolation and purification of the final product are critical steps to ensure the desired quality and purity of this compound. Common downstream purification strategies for solid organic compounds like this include recrystallization and chromatography.

Recrystallization: This is a primary technique for purifying crude solid products. The choice of solvent is crucial for effective purification. An ideal solvent would dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the solution. For compounds structurally similar to this compound, such as other N-aryl 2-chloroacetamides, ethanol is often used as a recrystallization solvent. The general procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Chromatography: For higher purity requirements or when recrystallization is ineffective, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (like silica gel) while being eluted by a mobile phase (a solvent or mixture of solvents). The selection of the eluent system is determined by the polarity of the compound and impurities, often guided by preliminary analysis using Thin Layer Chromatography (TLC).

A typical purification workflow for a synthesized acetamide (B32628) derivative might involve the following steps:

Initial washing of the crude precipitate with water to remove water-soluble impurities.

Drying of the crude product.

Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to achieve a higher degree of purity.

The effectiveness of the purification process is typically monitored by analytical techniques such as melting point determination and spectroscopic methods (e.g., NMR, IR).

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of chemical compounds aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents and reagents, as well as the development of sustainable and energy-efficient reaction conditions.

Exploration of Environmentally Benign Solvents and Reagents

The selection of solvents is a key aspect of green chemistry, as they often constitute the largest mass component in a chemical reaction and contribute significantly to waste and environmental impact. Traditional organic solvents like chloroform, dichloromethane, and benzene are often hazardous. Green chemistry encourages their replacement with more environmentally benign alternatives.

Benign Solvents:

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Conducting reactions in an aqueous medium can offer advantages such as enhanced reaction rates and simplified product isolation, particularly if the product is insoluble in water.

Ionic Liquids: Room temperature ionic liquids are considered potential green solvents due to their low vapor pressure, which reduces air pollution.

Supercritical Fluids: Supercritical CO2 is another promising green solvent, as it is non-toxic, non-flammable, and can be easily removed from the product by depressurization.

While specific studies on the use of these green solvents for the synthesis of this compound are not widely reported, the principles can be applied. For example, exploring the synthesis in an aqueous slurry or using a water-based medium could be a greener alternative to traditional organic solvents.

Benign Reagents: The choice of reagents is also critical. Using less hazardous reactants and designing syntheses that incorporate most of the starting material atoms into the final product (high atom economy) are core principles of green chemistry.

Sustainable Reaction Conditions and Energy Efficiency

Developing sustainable reaction conditions involves optimizing reactions to be more energy-efficient and to minimize waste.

Energy Efficiency:

Ambient Temperature Reactions: Conducting syntheses at room temperature, whenever feasible, significantly reduces the energy consumption associated with heating or cooling reaction mixtures. Several synthetic procedures for related acetamides are carried out at room temperature.

Microwave and Ultrasound Irradiation: These alternative energy sources can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields, which contributes to energy efficiency.

Waste Reduction:

Catalysis: The use of catalysts, as discussed earlier, is a cornerstone of green chemistry because catalytic amounts of a substance can replace stoichiometric amounts of reagents, leading to less waste.

Solvent-Free Reactions: Whenever possible, performing reactions without a solvent (neat conditions) is an excellent way to reduce waste and simplify purification.

The development of synthetic routes for this compound that incorporate these green chemistry principles would represent a significant advancement in making its production more sustainable and environmentally friendly.

Spectroscopic and Structural Elucidation of 2 Chloro 2 Phenylacetamide

X-ray Crystallographic Investigations

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of a crystalline solid, offering precise insights into bond lengths, bond angles, and intermolecular interactions that govern the solid-state architecture of 2-Chloro-2-phenylacetamide.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group has been identified as Cc. The unit cell is the fundamental repeating unit of the crystal lattice and its dimensions, along with other crystallographic data, are summarized in the table below. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupCc
a (Å)5.0623 (15)
b (Å)18.361 (6)
c (Å)9.115 (2)
β (°)102.13 (3)
Volume (ų)828.3 (4)
Z (molecules/unit cell)4
Calculated Density (Mg m⁻³)1.36
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)297 (2)

This table presents the unit cell parameters and other crystal data for this compound, as determined by X-ray diffraction analysis. nih.gov

The crystal packing of this compound is primarily stabilized by intermolecular hydrogen bonds. Specifically, the amide hydrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This results in the formation of N-H···O hydrogen bonds. nih.govresearchgate.net These interactions link the molecules into infinite chains that propagate along the iucr.org crystallographic direction, creating a stable supramolecular assembly. nih.govresearchgate.net The geometric details of this key interaction are provided in the table below.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)Symmetry Code for A
N1—H1N···O10.862.052.848 (5)155x-1/2, -y+1/2, z-1/2

This table details the geometry of the N-H···O hydrogen bond in the crystal structure of this compound. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively. researchgate.net

Conformational analysis of this compound reveals specific spatial arrangements of its constituent parts. Within the acetamide (B32628) side chain, the N-H and C=O bonds adopt an anti conformation relative to each other. nih.govresearchgate.net In contrast, the C-Cl and C=O bonds are oriented in a syn conformation. nih.govresearchgate.net

The relative orientation of the amide group and the phenyl ring is defined by the dihedral angle between their respective planes. For this compound, the amide group (–NHCO–) is twisted relative to the phenyl ring, with a measured dihedral angle of 16.0 (8)°. researchgate.net This non-planar arrangement is a common feature in related N-phenylacetamide derivatives.

Dihedral AngleValue (°)Description
Amide Plane vs. Phenyl Ring Plane16.0 (8)Defines the twist between the planar amide group and the aromatic ring.
H-N-C=O TorsionantiDescribes the relative orientation of the hydrogen and oxygen on the amide.
Cl-C-C=O TorsionsynDescribes the relative orientation of the chlorine and oxygen atoms.

This table summarizes the key conformational features and dihedral angles within the this compound molecule. nih.govresearchgate.net

While a specific Hirshfeld surface analysis for this compound was not found in the searched literature, analysis of closely related compounds like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide provides insight into the expected nature and distribution of intermolecular contacts. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal.

The analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface allows for the mapping of properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact.

For analogous chloro-N-phenylacetamide structures, the Hirshfeld surface analysis typically reveals the following major intermolecular contacts and their approximate percentage contributions to the total surface area: nih.gov

Intermolecular Contact TypeTypical Contribution (%)Description
H···H~33-36%Represents the most abundant contacts, arising from the numerous hydrogen atoms on the molecular periphery.
C···H/H···C~12-33%Significant interactions involving contacts between carbon and hydrogen atoms of neighboring molecules.
O···H/H···O~11-14%Corresponds to the N-H···O hydrogen bonds and other weaker C-H···O interactions.
Cl···H/H···Cl~19%Highlights the role of the chlorine atom in forming intermolecular contacts with hydrogen atoms.

This table presents the typical distribution of intermolecular contacts for chloro-N-phenylacetamide derivatives as determined by Hirshfeld surface analysis. The percentages indicate the relative area of the Hirshfeld surface corresponding to each type of contact. nih.gov The two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of these interactions, with distinct features corresponding to each contact type. For example, the sharp spikes at short distances on the fingerprint plot for O···H/H···O contacts are characteristic of strong hydrogen bonding. nih.gov

Vibrational Spectroscopy Studies

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The amide group gives rise to distinct vibrations, including the N-H stretching and the C=O (Amide I) stretching bands. The phenyl group is identified by aromatic C-H and C=C stretching vibrations. The presence of the chloroacetyl group is confirmed by the C-Cl stretching frequency. The table below lists the principal functional groups and their expected FT-IR absorption ranges.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Amide (N-H)Stretching3300 - 3500
Aromatic (C-H)Stretching3000 - 3100
Alkyl (C-H)Stretching2850 - 3000
Amide (C=O)Stretching (Amide I)~1670
Amide (N-H)Bending (Amide II)~1550
Aromatic (C=C)Stretching1450 - 1600
Halogen (C-Cl)Stretching600 - 800

This table outlines the expected FT-IR absorption frequencies for the primary functional groups within this compound.

The strong, sharp absorption band for the carbonyl (C=O) group is one of the most easily identifiable features in the spectrum. The N-H stretching vibration typically appears as a sharp to moderately broad band in the high-frequency region. The aromatic C=C stretching vibrations result in a series of bands in the 1450-1600 cm⁻¹ region, while the C-H stretches of the phenyl ring are observed just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei, providing detailed information about the connectivity and structure of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For this compound, the ¹H NMR spectrum provides distinct signals for the protons of the phenyl ring, the amide N-H proton, and the methylene (-CH₂-) group.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

¹H NMR Spectral Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂-4.272s-
Ar-H (para)7.057 - 7.130t7.4
Ar-H (meta)7.302 - 7.380t7.8
Ar-H (ortho)7.597 - 7.636d7.8
N-H10.321s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

¹³C NMR Spectral Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
-CH₂-Cl43.833
Ar-C (ortho)119.651
Ar-C (para)124.130
Ar-C (meta)129.119
Ar-C (ipso)138.751
C=O164.934

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. The molecular weight of this compound is 169.61 g/mol . sigmaaldrich.comscbt.com

Upon electron ionization, this compound will form a molecular ion (M⁺) with an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak at M+2 will also be observed, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion can proceed through various pathways, including:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Loss of a chlorine radical: Leading to the formation of a [M-Cl]⁺ ion.

Fragmentation of the phenyl group.

The NIST Mass Spectrometry Data Center reports a total of 105 peaks in the mass spectrum of 2-Chloro-N-phenylacetamide. nih.gov

Prominent Peaks in the Mass Spectrum of this compound
m/zRelative IntensityPossible Fragment
1692nd Highest[M]⁺ (³⁵Cl)
171-[M+2]⁺ (³⁷Cl)
1203rd Highest[M - CH₂Cl]⁺ or [C₆H₅NHCO]⁺
93Top Peak[C₆H₅NH₂]⁺ (Aniline radical cation)

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is then compared with the theoretically calculated percentages based on the compound's molecular formula (C₈H₈ClNO) to verify its elemental composition and purity.

For this compound, the theoretical elemental composition is:

Carbon (C): 56.65%

Hydrogen (H): 4.75%

Chlorine (Cl): 20.90%

Nitrogen (N): 8.26%

Oxygen (O): 9.43%

While specific experimental data for this compound was not found in the immediate search, a study on the related compound N-(3-methylphenyl)-2,2-dichloroacetamide reported found (calculated) percentages of C 49.59 (49.57), H 4.15 (4.16), and N 6.39 (6.42), demonstrating the utility of this technique in confirming the composition of synthesized compounds. researchgate.net It is standard practice in synthetic chemistry to report such data to confirm the identity of a newly prepared substance. ekb.eg

UV-Visible Spectroscopy (if applicable for electronic transitions)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The presence of a phenyl ring and a carbonyl group in this compound suggests that it will exhibit absorption in the UV region.

The phenyl ring is a chromophore that typically shows strong absorption bands. The amide group also contributes to the electronic transitions. The exact wavelength of maximum absorption (λmax) can be influenced by the solvent and the substituents on the phenyl ring. A study on the optical properties of the related compound 2-chloro-N-(2,4-dinitrophenyl) acetamide showed that it exhibits solvatochromic effects, meaning its absorption spectrum changes with the polarity of the solvent. researchgate.net While a specific UV-visible spectrum for this compound is not detailed in the provided search results, it is expected to show characteristic electronic transitions.

Computational and Theoretical Studies of 2 Chloro 2 Phenylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 2-chloro-2-phenylacetamide, DFT calculations have been instrumental in elucidating its geometric and electronic characteristics, as well as interpreting its vibrational spectra.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. DFT methods, such as B3LYP or CAM-B3LYP, in conjunction with a suitable basis set like 6-311G(d,p), are commonly employed for this purpose.

The calculated geometric parameters, including bond lengths and bond angles, are often in good agreement with experimental data obtained from X-ray crystallography. For instance, a study on the crystal structure of 2-chloro-N-phenylacetamide provides experimental bond lengths that can be compared with theoretical values. It is generally observed that calculated bond lengths may be slightly longer than those determined by X-ray diffraction, a discrepancy attributed to the fact that calculations are typically performed on an isolated molecule in the gaseous phase, whereas experimental data reflects the molecule's state within a crystal lattice.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

ParameterBond/AngleCalculated Value
Bond LengthC-Cl~1.78 Å
C=O~1.23 Å
N-C(O)~1.36 Å
C-N~1.42 Å
Bond AngleCl-C-C(O)~112°
O=C-N~123°
C-N-C(phenyl)~128°

Note: The values presented are typical theoretical values obtained from DFT calculations and may vary slightly depending on the specific level of theory and basis set used.

Electronic structure analysis, through the examination of frontier molecular orbitals (HOMO and LUMO), provides insights into the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity.

Prediction and Interpretation of Vibrational Spectra

DFT calculations are highly effective in predicting the vibrational frequencies of molecules. The calculated harmonic frequencies are often scaled by an empirical factor to improve their agreement with experimental infrared (IR) and Raman spectra. These theoretical predictions are invaluable for the assignment of vibrational bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, the vibrational spectrum is characterized by contributions from the phenyl ring, the acetamide (B32628) group, and the chloroalkyl moiety. Key vibrational modes include the N-H stretching, C=O stretching, and C-Cl stretching vibrations. A study on various phenylacetamides provides experimental IR data for 2-chloro-N-phenylacetamide, which can be used for comparison.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

Vibrational ModeExperimental IR Frequency (cm⁻¹)Typical Calculated Frequency Range (cm⁻¹)
N-H Stretch3303, 3209, 31453300 - 3500
C-H Stretch (Aromatic)~30503000 - 3100
C-H Stretch (Aliphatic)29452850 - 3000
C=O Stretch16711650 - 1700
C=C Stretch (Aromatic)1605, 15591450 - 1600
C-N Stretch12501200 - 1350
C-Cl Stretch762600 - 800

Analysis of Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are located around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the amide hydrogen, making them potential sites for nucleophilic attack. The MEP map provides a visual representation of the molecule's polarity and its potential for intermolecular interactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, solvent effects, and intermolecular interactions.

Investigation of Solvent Effects on Molecular Conformation and Rotational Barriers

The conformation of this compound in solution is influenced by the surrounding solvent molecules. MD simulations can be employed to study how different solvents, with varying polarities, affect the molecule's preferred shape and the energy barriers to rotation around its single bonds.

In polar solvents, such as water or ethanol (B145695), the solvent molecules can form hydrogen bonds with the amide group of this compound, which can stabilize certain conformations. In contrast, non-polar solvents, like hexane, will have a less pronounced effect on the molecule's conformation, which will be primarily governed by intramolecular forces. MD simulations can quantify these solvent effects by calculating the potential of mean force along specific rotational coordinates, thereby determining the free energy barriers for conformational transitions.

Simulation of Time-Dependent Molecular Interactions

MD simulations are particularly useful for studying the dynamic interactions between this compound and other molecules, such as biological macromolecules. These simulations can reveal the specific binding modes, interaction energies, and the stability of the resulting complex over time. For instance, in the context of drug design, MD simulations can be used to understand how a molecule like this compound might interact with the active site of an enzyme. The time-dependent analysis of these interactions is crucial for understanding the stability and dynamics of the ligand-receptor complex.

Based on a thorough review of the available scientific literature, there are no specific computational or theoretical studies, including advanced Hirshfeld surface analysis or quantum chemical investigations, for the compound "this compound." The research required to fulfill the detailed outline provided in the user's request is not present in the public domain.

Computational studies, such as Hirshfeld surface analysis and quantum chemical calculations, have been performed on structurally related but distinct molecules, such as N-substituted phenylacetamides. However, these findings are not applicable to this compound, and presenting them would violate the strict requirement to focus solely on the specified compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for "this compound."

Chemical Reactivity and Derivatization of 2 Chloro 2 Phenylacetamide

Nucleophilic Substitution Reactions Involving the α-Chlorine Atom

The most prominent feature of 2-Chloro-2-phenylacetamide's reactivity is the susceptibility of the α-chlorine atom to nucleophilic substitution. researchgate.net The carbon atom to which the chlorine is attached is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the phenyl ring. This facilitates the displacement of the chloride ion, which is a good leaving group, by a wide range of nucleophiles. gacariyalur.ac.in These reactions typically proceed via a concerted SN2 mechanism. rsc.org

This compound and its N-substituted analogs react readily with various nitrogen and sulfur nucleophiles. researchgate.net

Amines: The reaction with primary and secondary amines leads to the formation of α-amino amides. For instance, N-substituted chloroacetamides react with various aliphatic and aromatic amines to yield the corresponding N-substituted glycinamides. ijpsr.info The reaction of 2-chloro N,N-diphenylacetamide with hydrazine hydrate, an amine derivative, efficiently displaces the chlorine to form 2-hydrazino-N,N-diphenylacetamide. nih.gov This reaction is typically carried out by refluxing the reactants in a solvent like methanol. nih.gov

Thiols: Thiols and thiolates are excellent nucleophiles for displacing the α-chlorine. rsc.orgmasterorganicchemistry.com The reaction of chloroacetamide with the thiol group of cysteine peptides has been studied, demonstrating the high reactivity of this class of compounds with biological nucleophiles. nih.govnih.gov Kinetic studies on the reaction of N-phenylchloroacetamide with various thiols indicate a concerted SN2 mechanism with an early transition state. rsc.org

The table below summarizes representative nucleophilic substitution reactions.

NucleophileReagent ExampleProduct TypeReference
AmineHydrazine Hydrateα-Hydrazino Amide nih.gov
AmineSubstituted Anilinesα-(Arylamino) Amide ijpsr.info
ThiolCysteineα-(Cysteinyl) Amide nih.govnih.gov
OxygenIsatin (B1672199) (N-alkylation)N-Substituted Isatin nih.gov

The nucleophilic substitution reactions described above are a direct pathway to a diverse array of substituted amide derivatives. By selecting the appropriate nucleophile, various functional groups can be introduced at the α-position.

For example, the reaction of 2-chloro-N,N-diphenylacetamide with hydrazine hydrate produces 2-hydrazino-N,N-diphenylacetamide, which can be further reacted with aromatic aldehydes to generate more complex Schiff base derivatives. nih.gov Similarly, reacting various 2-chloro-N-phenylacetamides with isatin in the presence of a base like potassium carbonate results in the N-alkylation of the isatin core, forming N-(2-oxo-2-(phenylamino)ethyl)indole-2,3-dione derivatives. nih.gov These reactions showcase the utility of this compound as a scaffold for building more elaborate molecular structures. nih.govnih.gov

Amide Bond Hydrolysis Pathways

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, although this process is generally more difficult than the hydrolysis of esters or acid chlorides. masterorganicchemistry.com

Acidic Hydrolysis: Heating the amide with an aqueous acid, such as hydrochloric acid, results in the cleavage of the C-N bond. allen.inlibretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. allen.in The final products of this reaction are 2-chloro-2-phenylacetic acid and an ammonium salt (e.g., ammonium chloride if HCl is used). libretexts.orgyoutube.com

Basic Hydrolysis: Hydrolysis can also be achieved by heating the amide with a strong base like sodium hydroxide. libretexts.orgyoutube.com In this pathway, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. allen.in This leads to the formation of a carboxylate salt (e.g., sodium 2-chloro-2-phenylacetate) and ammonia gas. youtube.com Subsequent acidification of the salt is required to obtain the free carboxylic acid. allen.in

Oxidation Reactions of Aromatic and Aliphatic Moieties

Information regarding the specific oxidation of this compound is limited in readily available literature. However, based on general principles of organic chemistry, both the phenyl ring and the aliphatic methine carbon are potential sites for oxidation.

Aromatic Moiety (Phenyl Group): The phenyl group is generally resistant to oxidation but can be oxidized under strong conditions to form phenolic derivatives. However, such reactions often lack selectivity and may lead to degradation of the molecule.

Aliphatic Moiety (α-Carbon): The α-carbon, being benzylic, could potentially be oxidized. Studies on analogous compounds like N-hydroxy-N-(2-fluorenyl)acetamide show that the molecule can undergo oxidation to produce species like 2-nitrosofluorene. nih.gov This suggests that the C-N bond and the aromatic system are susceptible to oxidative transformations, although direct parallels to this compound require specific experimental validation.

Reduction Reactions of Amide and Phenyl Groups

The functional groups within this compound can be targeted by reducing agents.

Reduction of the Amide Group: Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). mnstate.edu This reaction would convert the amide moiety into an amine, yielding 2-chloro-2-phenylethanamine. It is important to consider that the α-chlorine may also be susceptible to reduction under these conditions.

Reduction of the Phenyl Group: The aromatic phenyl ring is generally stable to reduction. However, it can be reduced to a cyclohexyl ring via catalytic hydrogenation (e.g., using H₂ gas with a rhodium or ruthenium catalyst) but typically requires high pressures and temperatures. This transformation would convert this compound into 2-Chloro-2-cyclohexylacetamide.

Derivatization Strategies for Complex Molecular Architectures

This compound and its derivatives serve as valuable intermediates for synthesizing more complex molecules, primarily through nucleophilic substitution at the α-carbon. researchgate.net This reactivity allows for the straightforward linkage of the phenylacetamide core to other molecular fragments.

A notable example is the synthesis of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates. nih.gov In this strategy, various substituted 2-chloro-N-phenylacetamides are reacted with isatin to form an intermediate, which is then condensed with a hydrazinylbenzenesulfonamide. This approach demonstrates how the chloroacetamide moiety acts as a reactive handle to connect two distinct and complex chemical entities. nih.gov

Another strategy involves the synthesis of diphenylamine derivatives. Here, 2-chloro-N,N-diphenylacetamide is first converted to its hydrazino derivative, which then acts as a building block to react with a variety of aromatic aldehydes, creating a library of complex Schiff bases. nih.gov These examples underscore the role of this compound as a versatile platform for the assembly of intricate molecular structures with potential applications in medicinal chemistry. nih.govnih.govnih.gov

Synthesis of Phenylacetamide-Based Schiff Base Ligands

2-Chloro-N-phenylacetamide and its derivatives serve as key precursors for synthesizing complex Schiff base ligands. A notable synthetic route involves a multi-step process beginning with the alkylation of isatin (indole-2,3-dione) with a 2-chloro-N-phenylacetamide derivative. This initial reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

The resulting N-substituted isatin derivative, which now incorporates the phenylacetamide moiety, undergoes a condensation reaction with a hydrazine derivative. For instance, reacting the intermediate with 4-hydrazinylbenzenesulfonamide hydrochloride in methanol leads to the formation of a hydrazone, which is a class of Schiff base. This reaction specifically targets the ketone at the C-3 position of the isatin ring. The final products are complex molecules that merge the structural features of isatin, phenylacetamide, and a sulfonamide through a hydrazono (-C=N-NH-) linkage. This synthetic strategy allows for the creation of a library of diverse ligands by varying the substituents on the phenylacetamide ring.

Table 1: Examples of Synthesized Phenylacetamide-Based Hydrazono-Indolinyl Compounds
2-Chloro-N-phenylacetamide DerivativeFinal Hydrazone Product Name
2-Chloro-N-phenylacetamide2-(2-Oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)-N-phenylacetamide
2-Chloro-N-(4-chlorophenyl)acetamideN-(4-Chlorophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide
2-Chloro-N-(4-bromophenyl)acetamideN-(4-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide
2-Chloro-N-(2-chlorophenyl)acetamideN-(2-Chlorophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide
2-Chloro-N-(2-bromophenyl)acetamideN-(2-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide

Formation of Amide-Type Podands

The reactivity of 2-chloro-N-phenylacetamide makes it a suitable building block for the synthesis of podands, which are acyclic molecules with multiple coordination sites. Specifically, it can be used to prepare amide-type podands, such as N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide).

The synthesis involves a nucleophilic substitution reaction where the chlorine atom of 2-chloro-N-phenylacetamide is displaced by an oxygen nucleophile. The precursor for the podand is typically a molecule containing two hydroxyl groups, which, upon deprotonation, act as the nucleophiles to attack two equivalents of the chloroacetamide. This reaction builds the ether linkages that are characteristic of the final podand structure, effectively attaching the phenylacetamide "arms" to a central molecular backbone. These podands can then act as ligands, capable of coordinating with metal ions, particularly lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺), to form fluorescent complexes.

Incorporation into Organochalcogenide Compounds

2-Chloro-N-arylacetamides are effective reagents for the synthesis of various organochalcogenide compounds, including those containing sulfur, selenium, and tellurium. Research has demonstrated two primary strategies for incorporating the phenylacetamide moiety into these structures.

The first approach involves the synthesis of linear diorganoyl selenides. In this method, a 2-chloro-N-arylacetamide is reacted with sodium hydrogen selenide (B1212193) (NaHSe), which is typically prepared in situ. The selenide anion acts as a nucleophile, displacing the chloride ion to form a carbon-selenium bond. The reaction can be designed to produce bis(N-arylacetamide) selenides.

The second strategy focuses on creating cyclic chalcogenide compounds. This requires a di-electrophilic starting material, such as N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, which has two reactive chloroacetyl groups. This precursor is then treated with a sodium chalcogenate salt (Na₂E, where E = S, Se, or Te). The chalcogenate dianion displaces both chlorine atoms, leading to the formation of a heterocyclic ring containing the chalcogen atom embedded within the cyclic structure.

Table 2: Synthesis of Organochalcogenide Compounds from Chloroacetamide Derivatives
Chloroacetamide PrecursorChalcogen ReagentProduct TypeYieldMelting Point (°C)
N-benzyl-2-chloroacetamideNaHSe (in situ)Linear Selenide82%90-92
N-benzyl-2-chloro-N-(2-chloroacetyl)acetamideNa₂SCyclic Sulfide (B99878)82%138-140
N-benzyl-2-chloro-N-(2-chloroacetyl)acetamideNaHSe (in situ)Cyclic Selenide82%89-90
N-benzyl-2-chloro-N-(2-chloroacetyl)acetamideTe / NaICyclic Telluride Diiodide82%101-103

Preparation of Thienopyridine and Arylpiperazine Scaffolds

2-Chloro-N-arylacetamides are valuable precursors in the construction of complex heterocyclic scaffolds that are of interest in medicinal chemistry.

Thienopyridine Scaffolds

The synthesis of thieno[2,3-b]pyridine (B153569) derivatives can be achieved using 2-chloro-N-arylacetamides as key electrophiles. The common method is a variation of the Gewald aminothiophene synthesis. The reaction typically begins with the S-alkylation of a 2-mercaptonicotinonitrile derivative (a substituted 2-thioxo-dihydropyridine-3-carbonitrile) with the 2-chloro-N-arylacetamide in the presence of a weak base like triethylamine (TEA). This step forms a 2-((cyanopyridin-2-yl)thio)-N-phenylacetamide intermediate.

This intermediate is then subjected to a base-catalyzed intramolecular cyclization. A strong base, such as sodium ethoxide, promotes the cyclization onto the cyano group, a process known as the Thorpe-Ziegler reaction. This ring-closing step forms the thiophene ring fused to the pyridine core, yielding the final thieno[2,3-b]pyridine-2-carboxamide product.

Table 3: Examples of Synthesized Thienopyridine Intermediates and Products
ReactantsIntermediate/ProductYieldMelting Point (°C)
2-mercapto-4,6-diphenylnicotinonitrile + 2-Chloro-N-(p-tolyl)acetamide2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide (Intermediate)--
Intermediate Above3-Amino-4,6-diphenyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (Final Product)82%>300
2-(4-(2-bromoacetyl)phenoxy)-N-(p-tolyl)acetamide + 2-mercapto-4-methyl-6-phenyl-nicotinonitrile2-(4-(2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-(p-tolyl)acetamide (Intermediate)88%210-212
2-(4-(2-bromoacetyl)phenoxy)-N-(4-chlorophenyl)acetamide + 2-mercapto-4,6-diphenylnicotinonitrileN-(4-Chlorophenyl)-2-(4-(2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetyl)phenoxy)acetamide (Intermediate)81%198-200

Arylpiperazine Scaffolds

While this compound is not typically used to construct the arylpiperazine ring itself, chloroacetamide derivatives are widely used to alkylate pre-formed arylpiperazine scaffolds. This allows for the incorporation of the phenylacetamide moiety into larger, more complex molecules containing a piperazine linker. For example, 1-arylpiperazines can be reacted with chloroacetyl chloride to produce 1-(2-chloro-1-oxoethyl)-4-arylpiperazine intermediates.

These chloroacetylated piperazines are then used as building blocks. They can be reacted with various nucleophiles to create larger structures. A relevant strategy involves the synthesis of bis-heterocyclic compounds linked by a piperazine core. For instance, 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone), a related dichloroacetyl derivative of piperazine, can be reacted with two equivalents of a 2-mercaptonicotinonitrile. This results in a symmetrical molecule where two thienopyridine units are tethered together by the central piperazine scaffold, demonstrating how chloroacetamide chemistry is used to functionalize and expand upon the arylpiperazine core.

Applications in Advanced Chemical Synthesis

Role as a Precursor for Heterocyclic Compounds

The reactivity of the α-chloro group in 2-chloro-2-phenylacetamide makes it an excellent starting material for the construction of various heterocyclic ring systems. The carbon atom adjacent to the carbonyl group is susceptible to nucleophilic substitution, providing a key step for cyclization reactions.

Research has demonstrated its utility in synthesizing thieno[2,3-b]pyridine (B153569) derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry. In these syntheses, 2-chloro-N-arylacetamides react with substituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles. The reaction proceeds through an initial S-alkylation, forming a thioether intermediate, which then undergoes an intramolecular cyclization to yield the target 3-aminothieno[2,3-b]pyridine-2-carboxamides. This method provides an efficient pathway to complex heterocyclic scaffolds.

Another significant application is in the synthesis of β-lactams, which are core structural units in many widely used antibiotics. A multi-step synthesis starting from a derivative, 2-chloro-N-p-tolylacetamide, involves its reaction with thiosemicarbazide (B42300) or semicarbazide, followed by condensation with aromatic aldehydes to form Schiff bases. These Schiff bases are then reacted with chloroacetyl chloride in the presence of a base to yield β-lactam derivatives.

Furthermore, 2-chloro-N-arylacetamides have been used to create organochalcogen compounds, including cyclic chalcogenides. For instance, reaction with sodium chalcogenates (containing sulfur, selenium, or tellurium) can lead to the formation of the corresponding five- or six-membered heterocyclic rings containing these elements.

Utility in the Synthesis of Diverse Amide Derivatives

The chloroacetamide moiety is a highly versatile functional group for the synthesis of a wide range of amide derivatives. The chlorine atom serves as a good leaving group, readily displaced by various nucleophiles to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, thereby extending the amide structure.

A common approach involves the reaction of 2-chloro-N-substituted acetamides with primary or secondary amines to produce more complex diamide (B1670390) or amino-amide structures. For example, it can be used to prepare N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand, showcasing its utility in building larger molecular architectures. Similarly, reacting 2-chloro-N-phenylacetamide with isatin (B1672199) (indole-2,3-dione) results in N-alkylation of the isatin nitrogen, forming N-phenylacetamide-2-oxoindole conjugates.

The compound also reacts with sulfur nucleophiles. One study reported the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide through the reaction of 2-chloro-N-phenylacetamide with a benzenesulfonylguanidine derivative, where a sulfide (B99878) linkage is formed. This versatility allows for the creation of extensive libraries of amide derivatives for various research purposes, including screening for biological activity.

Intermediate in the Design and Synthesis of Functional Molecules

Due to its reactivity and commercial availability, this compound and its derivatives are valuable intermediates in multi-step syntheses of functional molecules designed for specific biological or material science applications. Its role as a key building block allows for the systematic introduction of the phenylacetamide substructure into larger, more complex molecular frameworks.

A significant area of research involves using 2-chloro-N-substituted acetamides to synthesize novel N-phenylacetamide derivatives with potential therapeutic properties. By reacting the chloroacetamide with various nucleophilic scaffolds, researchers can create libraries of compounds for biological screening.

For example, this strategy has been employed to develop potential antidepressant agents. In one study, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized by reacting various 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov These final compounds were then evaluated for their antidepressant activity. nih.gov

In another research program, 2-chloro-N-phenylacetamide was used as an intermediate in the synthesis of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates. These molecules were designed and synthesized to act as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases.

The table below summarizes selected examples of functional molecules synthesized using 2-chloro-N-phenylacetamide derivatives as key intermediates.

IntermediateReactantResulting Functional MoleculeResearch Objective
2-Chloro-N-substituted acetamides2-Mercaptobenzimidazole2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamidesAntidepressant Agents nih.gov
2-Chloro-N-phenylacetamidesIsatin (indole-2,3-dione)N-phenylacetamide-2-oxoindole conjugatesCarbonic Anhydrase Inhibitors
2-Chloro-N-arylacetamides6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileThieno[2,3-b]pyridine derivativesBioactive Heterocycles

Application as a Reference Standard in Analytical Method Development for Synthesis Quality Control

In any chemical synthesis, quality control is essential to ensure the identity, purity, and consistency of the final product and any isolated intermediates. This is achieved through the development and validation of robust analytical methods. A key component of this process is the use of well-characterized reference standards.

2-Chloro-N-phenylacetamide is commercially available as a high-purity analytical reference standard. lgcstandards.comsigmaaldrich.com Reference standards are materials of known identity and purity that are used to calibrate analytical instruments, validate analytical methods, and quantify the amount of a substance in a sample. In the context of syntheses that use 2-chloro-N-phenylacetamide as a starting material or produce it as an intermediate, it can be used to:

Confirm Identity: By comparing the analytical signature (e.g., retention time in chromatography, spectral data) of a synthesized compound with that of the reference standard.

Determine Purity: To quantify the amount of 2-chloro-N-phenylacetamide in a sample and identify any impurities.

Method Validation: To assess the performance of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), by evaluating parameters like accuracy, precision, linearity, and specificity.

Isotopically labeled versions, such as 2-Chloro-N-phenylacetamide-¹³C₆, are also available as reference standards. lgcstandards.com These are particularly useful in quantitative mass spectrometry-based methods, where they can be used as internal standards to improve the accuracy and precision of the analysis. The availability of 2-chloro-N-phenylacetamide as a certified reference material underscores its importance as a well-characterized chemical entity in synthetic and analytical chemistry. lgcstandards.comsigmaaldrich.com

Advanced Materials Science Research Applications

Utilization in the Synthesis of Organochalcogenide Compounds

2-Chloro-2-phenylacetamide and its derivatives, specifically 2-chloro-N-arylacetamides, serve as key precursors in the synthesis of novel organochalcogenide compounds. ekb.eg These acetamides undergo nucleophilic substitution reactions with chalcogenide reagents, providing a pathway to new molecules containing selenium and tellurium. ekb.eg

In one synthetic approach, various 2-chloro-N-arylacetamides (where the aryl group is benzyl, phenyl, o-toluene, or p-toluene) are reacted with sodium hydrogen selenide (B1212193) (NaHSe). ekb.eg This reaction, which uses NaHSe prepared in situ, results in the formation of diorganyl selenide compounds. ekb.eg The process involves the substitution of the chlorine atom in the acetamide (B32628) derivative by the selenide nucleophile. ekb.eg

Another series of related compounds, cyclic chalcogenides, have been synthesized using N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide as the starting material. ekb.eg This precursor reacts with sodium chalcogenates (Na₂E, where E can be Sulfur, Selenium, or Tellurium) to yield the corresponding cyclic compounds. ekb.eg This method demonstrates the versatility of chloroacetamide derivatives in creating heterocyclic systems incorporating different chalcogen elements. ekb.eg

The table below summarizes the synthesis of various diorganyl selenide compounds derived from 2-chloro-N-arylacetamides. ekb.eg

PrecursorAryl GroupProductYield (%)Melting Point (°C)
2-Chloro-N-phenylacetamidePhenylBis-(N-(phenyl)acetamide) selenide75167-168
2-Chloro-N-(o-tolyl)acetamideo-TolueneBis-(N-(o-tolyl)acetamide) selenide--
2-Chloro-N-benzylacetamideBenzylBis-(N-(benzyl)acetamide) selenide8290-92

Data sourced from the Egyptian Journal of Chemistry. ekb.eg

Investigation of Potential Liquid Crystalline Properties in Derivatives

The organoselenium compounds synthesized from 2-chloro-N-arylacetamide derivatives have been subjects of thermal analysis to investigate their stability and phase transition behavior. ekb.eg Thermal studies on the diorganyl selenide compounds (R₂Se) revealed potential liquid crystalline properties. ekb.eg

A key finding from the thermal analysis was the observation of a phase transfer point in the thermogram for these new selenium compounds. ekb.eg This transition occurred in the temperature range of 120-150°C. ekb.eg Such phase transitions are indicative that these materials may exhibit liquid crystal behavior, a state of matter with properties between those of a conventional liquid and a solid crystal. ekb.eg The study noted that the selenium compounds decompose at a higher temperature of 300°C, indicating a range of thermal stability. ekb.eg

The potential for these derivatives to act as liquid crystal compounds opens avenues for their application in advanced materials science, where molecules with such properties are utilized in displays, sensors, and other optical technologies. ekb.eg

Compound TypeAnalysis MethodObserved PhenomenonTemperature Range (°C)Implication
Diorganyl selenides (R₂Se)Thermal AnalysisPhase transfer point120-150Potential liquid crystal behavior
Diorganyl selenides (R₂Se)Thermal AnalysisDecomposition300Thermal stability limit

Data sourced from the Egyptian Journal of Chemistry. ekb.eg

Environmental Fate and Degradation Pathways Class Specific Analysis

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes such as hydrolysis and photodegradation that can transform chemical compounds in the environment.

The fundamental transformation of chloroacetamides in the environment is hydrolysis researchgate.net. However, these compounds are generally stable at a neutral pH. The hydrolysis process, which involves the cleavage of chemical bonds by the addition of water, is significantly slower under neutral conditions, with transformation half-lives potentially ranging from one to seven years researchgate.net. The rate of hydrolysis is more favorable in acidic and basic environments, which can catalyze the nucleophilic substitution for the transformation of chloroacetanilides researchgate.net. For instance, propachlor, a related compound, is noted to be relatively stable in aqueous solutions, with a potential half-life of up to 890 days if undisturbed researchgate.net. The process can lead to the formation of hydroxy-substituted derivatives, and under acidic conditions, cleavage of both amide and ether groups has been observed researchgate.net.

Chloroacetanilide herbicides can be degraded by direct photolysis mdpi.com. Additionally, heterogeneous photocatalysis has been shown to be an effective method for their removal from water mdpi.com. Studies using titanium dioxide (TiO₂) as a photocatalyst under UV-A irradiation have demonstrated high removal efficiencies for several chloroacetanilide herbicides.

CompoundMaximum Removal Efficiency (%)
Alachlor97.5
Acetochlor93.1
Metolachlor98.2
Data sourced from a study on heterogeneous photocatalysis of chloroacetanilide herbicides mdpi.com.

While photocatalysis can effectively eliminate the parent herbicide compounds, the process can lead to the formation of toxic degradation products, resulting in instances where the toxicity of the treated water increases or remains the same despite the reduction in the parent compound's concentration mdpi.com.

Biotic Degradation Mechanisms (Applicable to chloroacetanilide class)

The primary mechanism for the degradation of chloroacetanilide herbicides in soil is microbial activity wisc.eduwistatedocuments.org. A variety of microbial strains have been identified that can effectively degrade these herbicides, including Acinetobacter baumannii, Bacillus altitudinis, and Pseudomonas aeruginosa nih.gov.

The degradation pathways differ based on environmental conditions:

Aerobic Degradation : In the presence of oxygen, the degradation pathway in bacteria is typically initiated by an N/C-dealkylation reaction, followed by hydroxylation and cleavage of the aromatic ring nih.gov.

Anaerobic Degradation : Under anaerobic conditions, reductive dechlorination is often one of the initial breakdown mechanisms nih.govnih.gov. This is a critical pathway in environments such as wetlands nih.gov.

A key detoxification process in many biological systems is the conjugation of the chloroacetanilide with glutathione, a reaction mediated by the enzyme glutathione-S-transferase nih.gov. This nucleophilic attack on the 2-chloro group is a crucial first step in the metabolic process nih.gov.

The microbial breakdown of chloroacetanilide herbicides leads to the formation of several key metabolites, most notably ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives wisc.eduwistatedocuments.orgdss.go.thusgs.gov. These metabolites are of significant environmental concern due to their properties.

Key Characteristics of ESA and OA Metabolites:

Increased Mobility : The transformation of the parent compound to the ESA metabolite involves the replacement of a chlorine atom with a sulfonic acid group, which greatly increases water solubility and the potential for leaching into groundwater wistatedocuments.org.

Higher Detection Frequency : Numerous studies have found that ESA and OA metabolites are detected far more frequently and at higher concentrations in groundwater and surface water than the original parent herbicides wisc.edudss.go.th. In one study, these metabolites were found in almost 75% of groundwater samples, appearing 3 to 45 times more frequently than the parent compounds dss.go.th.

Persistence : Once these mobile metabolites enter groundwater, they are likely to persist for a long time, as the potential for further microbial degradation in such environments appears to be limited wisc.eduwistatedocuments.org.

The prevalence of these metabolites underscores the importance of including them in water quality monitoring to fully assess the environmental impact of chloroacetanilide herbicide use wisc.edudss.go.th.

Location/MatrixParent Compound Concentration (Median)Metabolite Concentration (Summed Median)Finding
Iowa Groundwater<0.05 µg/L1.2 µg/LMetabolites present in ~75% of samples, 3 to 45 times more frequent than parent compounds. dss.go.th
Iowa Surface Water0.13 µg/L6.4 µg/LAll samples contained at least one metabolite; detected 2 to over 100 times more frequently than parent compounds. dss.go.th
Wisconsin WellsLower frequency of detectionHigher frequency of detectionThe general order of detection frequency was ESA metabolites > OA metabolites > parent compound. wisc.edu

Environmental Transport Considerations

The movement of chloroacetanilides and their metabolites through the environment is governed by several factors, primarily sorption to soil and water solubility.

Sorption in soils and sediments is a critical process that controls the migration and bioavailability of these herbicides nih.gov. The extent of adsorption is strongly influenced by the soil's organic carbon content; as organic matter increases, the adsorption of the herbicide also increases usda.govillinois.edunih.gov. This binding to soil particles can slow the movement of the parent compounds towards groundwater. However, it also creates a reservoir from which the compounds can be released over time. The specific chemical structure of each chloroacetanilide herbicide also influences its relative sorptivity on soil usda.govnih.gov.

In contrast, the primary metabolites, ESA and OA, are significantly more water-soluble and have a greater potential for leaching wisc.eduwistatedocuments.org. Their mobility means they are readily transported with soil water and can contaminate groundwater resources more easily than their less soluble parent compounds dss.go.th. This differential transport potential is a key reason why metabolites are often found in water systems at higher concentrations and frequencies than the herbicides from which they were derived.

Unable to Generate Article Due to Lack of Scientific Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available data to generate a scientifically accurate article on the environmental fate and degradation pathways of 2-Chloro-2-phenylacetamide , as per the specific outline provided.

The requested sections, "8.3.1. Leaching Potential in Soil Systems" and "8.3.2. Volatilization from Environmental Compartments," require specific quantitative data points that are not available for this particular chemical compound.

Detailed research findings and data tables for the following critical parameters could not be located:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value is essential for assessing the leaching potential of a substance in soil.

Soil Half-life (DT50): This parameter is necessary to understand the persistence of the compound in soil, which directly influences its potential to leach.

Henry's Law Constant: This constant is crucial for evaluating the potential of a chemical to volatilize from water.

Vapor Pressure and Water Solubility: These fundamental physical-chemical properties are used to assess volatilization from dry surfaces and are prerequisites for estimating the Henry's Law Constant.

While information is available for a related isomer, 2-Chloro-N-phenylacetamide , it is scientifically inappropriate to extrapolate this data to represent This compound , as minor differences in chemical structure can lead to significant variations in environmental behavior.

Generating the requested article without this fundamental data would result in a speculative and scientifically unfounded piece, which would not meet the required standards of accuracy and detail. Therefore, in the interest of providing only factual and reliable information, the article cannot be produced at this time.

Biological Interactions and Mechanistic Insights Non Human Models

Enzyme Inhibition Studies

The inhibitory action of 2-Chloro-2-phenylacetamide and its derivatives has been explored against several enzymes, revealing potential applications in various biological contexts.

Current scientific literature available through extensive searches does not provide specific studies on the inhibition of choline (B1196258) acetyltransferase in insect models by this compound. While related compounds like organophosphorus and carbamate (B1207046) insecticides are known to target the cholinergic system, primarily by inhibiting acetylcholinesterase, specific data on this compound's effect on choline acetyltransferase, the enzyme responsible for acetylcholine (B1216132) production, is not documented. epa.gov

Derivatives of N-phenylacetamide have demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. In one study, a novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives were synthesized and evaluated against yeast α-glucosidase. nih.gov All synthesized compounds showed superior potency compared to the standard inhibitor, acarbose (B1664774). nih.gov The IC₅₀ values for these derivatives ranged from 26.8 ± 0.5 to 311.3 ± 2.4 μM, whereas acarbose has an IC₅₀ value of 752.0 ± 2.0 μM. nih.gov

Another study focused on 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides. Several of these derivatives emerged as potent inhibitors of the α-glucosidase enzyme, with IC₅₀ values significantly better than that of acarbose (IC₅₀ = 58.8 μM). mdpi.com For instance, derivative 12a showed an IC₅₀ of 18.25 μM, and derivative 12d had an IC₅₀ of 20.76 μM. mdpi.com These findings highlight the potential of the N-arylacetamide scaffold in designing effective α-glucosidase inhibitors.

Inhibitory Activity of N-Phenylacetamide Derivatives Against α-Glucosidase
Compound SeriesMost Potent DerivativeIC₅₀ (μM)Standard InhibitorStandard IC₅₀ (μM)Reference
N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides5k (4-bromo derivative)26.8 ± 0.5Acarbose752.0 ± 2.0 nih.gov
Benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamidesData not specifiedMore potent than acarboseAcarboseData not specified researchgate.net
2-(3-benzoyl...)-N-arylacetamides12a18.25Acarbose58.8 mdpi.com
2-(3-(4-bromobenzoyl)...)-N-arylacetamides12d20.76Acarbose58.8 mdpi.com

Receptor Binding Mechanisms in Cellular Models

Detailed studies explicitly outlining the receptor binding mechanisms of this compound in cellular models are limited in the available scientific literature. While mathematical and computational models exist to analyze receptor-mediated signaling at a cellular scale, such as for the epidermal growth factor receptor (EGFR), specific experimental data on which receptors this compound binds to and the subsequent signaling pathways are not well-documented. nih.gov

Antimicrobial and Antifungal Activity Studies (in vitro, non-human strains)

The synthetic amide 2-chloro-N-phenylacetamide has been evaluated for its antifungal potential against various fluconazole-resistant clinical strains. nih.govscielo.br Studies have demonstrated its efficacy against Candida albicans, Candida parapsilosis, Candida tropicalis, Aspergillus flavus, and Aspergillus niger. nih.govnih.govscielo.brtandfonline.comscielo.brnih.gov

The compound exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 256 µg/mL and minimum fungicidal concentrations (MFC) from 32 to 1024 µg/mL across different fungal species. nih.govtandfonline.comnih.gov For example, against fluconazole-resistant C. albicans and C. parapsilosis, the MIC ranged from 128 to 256 µg/mL, with an MFC of 512-1,024 µg/mL. nih.govscielo.br Against C. tropicalis and C. parapsilosis, MIC values were found to be between 16 and 256 μg/ml. nih.gov In studies involving Aspergillus flavus, the MIC was between 16 and 256 μg/mL, and the MFC ranged from 32 to 512 μg/mL. nih.gov

In Vitro Antifungal Activity of 2-Chloro-N-phenylacetamide
Fungal StrainMIC Range (µg/mL)MFC Range (µg/mL)Reference
Candida albicans (fluconazole-resistant)128 - 256512 - 1024 nih.govscielo.br
Candida parapsilosis (fluconazole-resistant)128 - 256512 - 1024 nih.govscielo.br
Candida tropicalis16 - 256Not Specified nih.gov
Aspergillus flavus16 - 25632 - 512 nih.gov
Aspergillus niger32 - 25664 - 1024 tandfonline.com

Investigations into the antifungal mechanism of 2-chloro-N-phenylacetamide have revealed multifaceted actions.

Biofilm Inhibition : The compound has shown significant antibiofilm activity. It inhibited up to 92% of biofilm formation and disrupted up to 87% of preformed biofilms in fluconazole-resistant Candida species. nih.govscielo.br Against C. tropicalis and C. parapsilosis, it effectively inhibited in vitro biofilm formation at all tested concentrations and reduced mature biofilm biomass. nih.gov

Ergosterol (B1671047) Biosynthesis Modulation : The mechanism appears to involve the fungal plasma membrane. One study suggested that binding to ergosterol is a likely mechanism of action against Aspergillus flavus. nih.gov However, other research on Candida species indicated that the compound did not promote antifungal activity through direct binding to cellular membrane ergosterol. nih.govscielo.br This suggests the mechanism might be indirect or target a different step in the ergosterol biosynthesis pathway. In silico studies proposed that the antifungal activity against Candida may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov

Cell Wall/Membrane Integrity : Studies using sorbitol assays have indicated that 2-chloro-N-phenylacetamide does not appear to damage the fungal cell wall. nih.govscielo.br The primary mechanism is therefore not linked to the disruption of cell wall integrity.

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems

Structure-activity relationship (SAR) studies have provided insights into how the chemical structure of N-phenylacetamide derivatives influences their biological activity.

For α-glucosidase inhibition, the substituents on the phenyl ring of the N-phenylacetamide moiety play a crucial role. A study on N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives revealed specific SAR trends. nih.gov

The 4-bromo derivative (5k ) was the most potent compound in the series. nih.gov

The 3-chloro derivative (5h ) was the least potent. nih.gov

Replacing the 3-chloro substituent with a 3-nitro group (5l ) significantly increased the inhibitory effect. nih.gov

Moving the nitro group from the 3-position to the 4-position (5m ) led to a moderate increase in activity. nih.gov

The addition of a methyl group at the 2-position of the 4-nitro derivative (5n ) further enhanced the inhibitory activity. nih.gov

In a different series of compounds, 2-amino-N-phenylacetamide inhibitors of Slack potassium channels, SAR studies revealed that the chemotype has a relatively flat SAR. nih.gov This means that significant structural modifications often led to a loss of activity, while more minor changes resulted in compounds with activity and selectivity profiles similar to the original hit compound. nih.gov

Correlation of Chemical Structure with Observed Biological Effects

The biological activity of phenylacetamide derivatives is intrinsically linked to their chemical structure. Variations in substituents on the phenyl ring and modifications to the N-phenylacetamide core can lead to significant changes in biological effects, a principle explored in structure-activity relationship (SAR) studies. These studies are crucial for optimizing compounds for specific biological targets.

For instance, in a series of 2-amino-N-phenylacetamide inhibitors of Slack (KNa1.1) potassium channels, SAR studies revealed that the core structure was sensitive to significant modifications, which often resulted in a loss of activity. nih.gov However, more subtle changes to the molecule allowed for the retention of activity and selectivity against other ion channels. nih.gov Similarly, the development of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been explored for antibacterial applications. mdpi.com The potency of these compounds was found to be dependent on the nature of the substituents on the aryl ring attached to the thiazole (B1198619). For example, introducing a fluorine atom at the para-position of the phenyl ring (Compound A1) resulted in superior activity against Xanthomonas oryzae pv. Oryzae (Xoo) compared to other substitutions. mdpi.com This highlights how specific halogen substitutions can enhance the desired biological effect.

The table below summarizes findings from SAR studies on various phenylacetamide derivatives, illustrating the link between structural features and biological outcomes in non-human models.

Interactive Data Table: Structure-Activity Relationship of Phenylacetamide Derivatives

Compound Series Structural Moiety Investigated Key Finding Biological Effect Reference
2-Amino-N-phenylacetamides Core Scaffold Significant structural modifications led to a loss of activity. Inhibition of Slack potassium channels nih.gov
N-phenylacetamides with 4-arylthiazole Substituents on the 4-phenyl ring of the thiazole A para-fluoro substituent enhanced antibacterial potency. Antibacterial activity against Xanthomonas species mdpi.com
N-(4-((4-Arylthiazol-2-yl)amino)phenyl)acetamides Acetamide (B32628) Group vs. Propionamide (B166681) Group Replacing the acetamide with a propionamide group (Compound A13) decreased antibacterial activity. Antibacterial activity against Xanthomonas species mdpi.com

These examples demonstrate that the phenylacetamide scaffold is a versatile template where specific structural modifications are critical for tuning the biological activity and selectivity.

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

The chloroacetamide moiety is a well-recognized electrophilic "warhead" that can react with nucleophilic residues on biological macromolecules, leading to covalent modification. nih.govnih.gov This reactivity is a primary mechanism through which this compound and related compounds can exert their biological effects.

Protein Interaction: The most common target for α-haloacetamides, including chloroacetamides, is the thiol group of cysteine residues in proteins. nih.gov The reaction proceeds via an SN2 mechanism, where the nucleophilic sulfur of the cysteine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. nih.gov This covalent modification can alter the protein's three-dimensional structure, interfere with its function, or block its interaction with other molecules. nih.gov The specificity of this interaction is enhanced by the fact that free cysteine residues are relatively rare on protein surfaces, allowing for targeted modification. nih.gov

DNA Interaction: While direct interaction with DNA is less characterized for this specific compound, some studies on related structures suggest potential mechanisms. For instance, in a study on the antifungal action of 2-chloro-N-phenylacetamide against Aspergillus flavus, molecular docking simulations suggested a high affinity for thymidylate synthase. This enzyme is critical for DNA synthesis, and its inhibition could interfere with DNA replication and repair, ultimately leading to fungal cell death.

Other Macromolecules: In the context of antifungal activity, the interaction with ergosterol, a key component of the fungal cell membrane, has been investigated. One study proposed that the antifungal effect of 2-chloro-N-phenylacetamide against Aspergillus species is likely due to its binding to ergosterol, disrupting the plasma membrane. However, a separate study investigating its effect on Candida species concluded that the compound did not exert its antifungal activity through binding to ergosterol. This suggests that the interaction may be species-dependent.

Studies in Animal Models for Specific Biological Effects (e.g., Antipsychotic Activity, Smooth Muscle Contractile Modulation, without human therapeutic claims)

Antipsychotic Activity: Specific studies evaluating this compound for antipsychotic activity in established animal models were not identified in the reviewed literature. The screening of potential antipsychotic agents typically relies on a battery of behavioral tests in rodents designed to model aspects of human psychosis. scielo.br These models are often based on inducing specific behaviors with pharmacological agents and then assessing the ability of a test compound to reverse these effects. tau.ac.il

Commonly used animal models for predicting antipsychotic efficacy include:

Psychostimulant-Induced Hyperactivity: Drugs like amphetamine (a dopamine (B1211576) releaser) or apomorphine (B128758) (a dopamine agonist) induce hyperlocomotion and stereotyped behaviors (e.g., repetitive sniffing, licking, or gnawing) in rats. tau.ac.ilslideshare.net The ability of a compound to inhibit this hyperactivity is a classic screen for dopamine D2 receptor antagonism, a hallmark of many antipsychotic drugs. slideshare.netnih.gov

NMDA Receptor Antagonist Models: Non-competitive NMDA receptor antagonists such as phencyclidine (PCP) or dizocilpine (B47880) (MK-801) are used to induce behaviors in animals that mimic the positive, negative, and cognitive symptoms of schizophrenia. acnp.orgnih.gov Reversal of these induced behaviors is considered predictive of antipsychotic potential. tau.ac.il

Catalepsy Test: This test is used to predict the likelihood of a compound causing extrapyramidal side effects, which are motor symptoms associated with older, "typical" antipsychotics. scielo.br The test measures the time a rodent maintains an externally imposed awkward posture, with longer times indicating a higher cataleptic effect. scielo.br

While phenylacetamide derivatives have been investigated for other central nervous system activities, such as antidepressant and anticonvulsant effects, their potential as antipsychotic agents remains an area for further investigation using these established non-human models. nih.gov

Smooth Muscle Contractile Modulation: Research on a derivative, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP), has provided detailed insights into the modulation of smooth muscle contractility. nih.govresearchgate.net In studies using isolated gastric smooth muscle from male Wistar rats, IQP was shown to cause muscle relaxation through a dual mechanism. nih.gov

The primary findings from these ex vivo studies are:

Blockade of Calcium Influx: IQP inhibits the influx of Ca²⁺ through potential-dependent membrane calcium channels. This action leads to a decrease in the intracellular Ca²⁺ concentration, which is a critical step for muscle relaxation. Evidence for this mechanism comes from single sucrose-gap experiments where IQP application reduced the frequency and amplitude of spike potentials in the smooth muscle preparations. nih.govresearchgate.net

Activation of a cAMP-Dependent Pathway: The compound also activates a cyclic adenosine (B11128) monophosphate (cAMP)-dependent signaling cascade. The relaxing effect of IQP was significantly diminished when the muscle preparations were pre-treated with KT5720, an inhibitor of protein kinase A (PKA), which is a key enzyme in the cAMP pathway. nih.gov

It is hypothesized that these two mechanisms may be interconnected, as PKA-dependent phosphorylation can inactivate L-type Ca²⁺ channels in smooth muscles, further contributing to the relaxant effect. nih.gov

Interactive Data Table: Effect of IQP on Isolated Rat Gastric Smooth Muscle

Parameter Measured Effect of IQP Application Proposed Mechanism Reference
Muscle Tonus Relaxation Dual mechanism of Ca²⁺ channel blockade and cAMP pathway activation nih.gov
Spike Potentials Reduced amplitude and frequency Blockade of Ca²⁺ influx through potential-dependent channels researchgate.net
Relaxation in presence of PKA inhibitor (KT5720) Significantly reduced Implication of a cAMP/PKA-dependent signaling pathway nih.gov

These findings, derived from non-human tissue models, demonstrate that specific derivatives of this compound can act as potent modulators of smooth muscle contractility.

Future Research Directions for 2 Chloro 2 Phenylacetamide

Development of Novel and More Efficient Synthetic Routes

The synthesis of 2-chloro-N-phenylacetamides is well-established, traditionally involving the condensation of chloroacetyl chloride with various anilines. nih.gov These reactions are often conducted in aprotic solvents like ether, dioxane, or ethyl acetate, with a base such as potassium carbonate or triethylamine. nih.gov However, many existing methods can be associated with challenges such as low yields and complicated workup procedures. nih.gov

Further exploration could involve:

Green Chemistry Approaches: Investigating the use of more environmentally benign solvents and catalysts. This includes exploring solvent-free reaction conditions or the use of aqueous media.

Catalytic Methods: Developing novel catalysts that can promote the acylation reaction with higher efficiency and selectivity under milder conditions. This could involve both homogeneous and heterogeneous catalysis.

Flow Chemistry: Adapting synthetic procedures to continuous flow reactors. This can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

A comparison of traditional and a more novel synthetic approach is outlined below:

FeatureTraditional MethodFacile Approach nih.gov
Reagents Aniline (B41778), Chloroacetyl Chloride, Base (e.g., K₂CO₃, Et₃N)Aniline, HMDS, NH₄Cl, Chloroacetyl Chloride
Solvent Aprotic solvents (e.g., ether, dioxane, ethyl acetate)Anhydrous 1,2-dichloroethane
Workup Often intractable and complexSimplified, avoids problematic byproducts
Yield Variable, can be lowExcellent to almost quantitative (for subsequent steps)

Application of Advanced Spectroscopic and Computational Techniques for Deeper Structural and Electronic Understanding

While the basic structure of 2-Chloro-2-phenylacetamide is known, a deeper understanding of its conformational dynamics, electronic properties, and intermolecular interactions is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are indispensable tools for these investigations.

Single-crystal X-ray diffraction has been used to determine the solid-state structure of this compound and its derivatives, revealing key details about bond angles, lengths, and crystal packing. researchgate.netnih.gov These studies have shown that molecules are often linked by N—H⋯O hydrogen bonds to form chains. researchgate.net

Future research should expand upon these foundations by integrating:

Density Functional Theory (DFT) Calculations: DFT can be used to optimize molecular geometries and predict spectroscopic properties. Comparing calculated parameters with experimental X-ray data helps validate the computational model, which can then be used to study molecules in different phases (e.g., isolated in the gas phase or in solution). nih.gov

Time-Dependent DFT (TD-DFT): This method allows for the calculation of theoretical absorption spectra, providing insights into the electronic transitions responsible for the molecule's interaction with light. nih.gov

Hirshfeld Surface Analysis: This technique is valuable for quantitatively analyzing intermolecular interactions within the crystal lattice, identifying the most significant contacts (e.g., H⋯H, H⋯Cl, π–π stacking) that govern the crystal packing. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques can further elucidate the precise structure and conformation of novel derivatives in solution.

TechniqueApplication in Studying this compound DerivativesKey Insights Gained nih.gov
Single-Crystal X-ray Diffraction Determines the precise 3D arrangement of atoms in the solid state.Conformation, hydrogen bonding patterns (e.g., C(4) chains), planarity of the amide group.
Density Functional Theory (DFT) Optimizes molecular structure and calculates geometrical parameters.Comparison between experimental (crystal) and theoretical (isolated molecule) structures.
Time-Dependent DFT (TD-DFT) Calculates theoretical electronic absorption spectra.Understanding of π–π* electronic transitions and frontier molecular orbitals.
Hirshfeld Surface Analysis Visualizes and quantifies intermolecular interactions in the crystal.Identifies and ranks the importance of contacts like H⋯H, H⋯Cl, and π–π interactions.

Exploration of New Derivatization Strategies for Functional Materials and Intermediates

The reactivity of the α-chloro group makes this compound an exceptionally useful building block for chemical synthesis. researchgate.net The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This reactivity is the cornerstone for future exploration into new derivatization strategies to create novel functional materials and complex chemical intermediates.

Current research has demonstrated its utility in synthesizing:

Organochalcogen Compounds: Reaction with reagents like sodium hydrogen selenide (B1212193) can produce diorganyl selenide compounds. ekb.eg

Heterocyclic Systems: It serves as a precursor for various heterocyclic structures, including thienopyridines, by reacting with appropriate sulfur-containing nucleophiles. researchgate.netacs.org

Schiff Base Ligands: It can be incorporated into more complex ligand structures for coordination chemistry. researchgate.net

Future research directions should focus on leveraging this reactivity to access new chemical spaces. Potential areas of exploration include:

Polymer Chemistry: Using this compound or its derivatives as monomers or functionalizing agents for the synthesis of novel polymers with tailored properties.

Supramolecular Chemistry: Designing and synthesizing derivatives that can participate in self-assembly through specific non-covalent interactions to form ordered supramolecular architectures.

Materials Science: Creating derivatives with specific electronic or optical properties for applications in organic electronics or as sensors.

Medicinal Chemistry Scaffolds: The phenylacetamide core is present in many biologically active compounds. acs.org Developing libraries of derivatives by reacting this compound with diverse nucleophiles is a promising strategy for drug discovery programs. nih.govijpsr.info

Expanding Applications in Catalysis and Fine Chemical Synthesis

As a versatile chemical intermediate, this compound is a valuable starting material for the multi-step synthesis of fine chemicals. nbinno.com Its ability to be readily converted into a variety of other compounds makes it a key component in constructing more complex molecular frameworks. researchgate.net

While the compound itself is not a catalyst, its derivatives hold significant potential in catalysis. For instance, metal complexes of ligands derived from related acetamides have been shown to function as homogeneous catalysts. nih.gov This suggests a promising future research avenue in designing and synthesizing new ligands from this compound.

Future research in this area should aim to:

Develop Novel Ligand Systems: Synthesize a broader range of derivatives, such as Schiff bases or organometallic precursors, and evaluate their efficacy as ligands in various catalytic transformations (e.g., cross-coupling reactions, hydrogenations).

Expand the Scope of Fine Chemical Synthesis: Systematically explore the reactions of this compound with a wider array of nucleophiles and building blocks to generate a diverse library of complex organic molecules, including those with potential pharmaceutical or agrochemical applications.

Asymmetric Catalysis: Investigate the synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis, a critical area for the production of enantiomerically pure pharmaceuticals and other high-value chemicals.

Further Elucidation of Mechanistic Aspects in Non-Human Biological Systems

Recent studies have highlighted the potential of this compound as a bioactive agent, particularly its antifungal properties. Research has demonstrated its fungicidal effects against clinical isolates of Candida tropicalis and Candida parapsilosis, including its ability to inhibit biofilm formation. nih.gov

Preliminary in silico analyses, including molecular docking and dynamics studies, suggest that the mechanism of action involves the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov This provides a strong foundation for future mechanistic studies.

Key future research objectives should include:

Enzyme Inhibition Assays: Conducting detailed in vitro enzymatic assays to confirm and quantify the inhibitory activity of this compound against DHFR from various microbial sources.

Identification of Other Potential Targets: Employing chemoproteomics and other target identification methods to determine if the compound interacts with other proteins in fungal or bacterial cells, which could reveal additional mechanisms of action or off-target effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing a range of analogues and derivatives to systematically probe how modifications to the this compound structure affect its biological activity. This will be crucial for optimizing its potency and selectivity.

Exploration in Agricultural Models: Investigating its potential as an antimicrobial agent against plant pathogens (fungi and bacteria) to explore its utility in crop protection, building on the general observation that chloroacetamide derivatives can act as herbicides and fungicides. ijpsr.info

Research AreaCurrent FindingFuture Direction
Antifungal Mechanism In silico evidence suggests inhibition of Dihydrofolate Reductase (DHFR). nih.govIn vitro enzyme kinetic studies to confirm and quantify DHFR inhibition.
Biofilm Inhibition Demonstrated activity against Candida biofilms in vitro and ex vivo. nih.govElucidate the specific stage of biofilm development (adhesion, maturation, dispersal) that is inhibited.
Biological Spectrum Activity shown against specific Candida species. nih.govScreen against a broader panel of fungi and bacteria, including plant pathogens.
Structure-Activity Relationship The parent compound shows bioactivity.Synthesize and test a library of derivatives to identify key structural features for enhanced activity.

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-2-phenylacetamide in a laboratory setting?

A multi-step synthesis route involves the condensation of benzaldehyde with malononitrile to form an intermediate, followed by chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The final step includes hydrolysis and purification via recrystallization. Key parameters include temperature control (0–5°C during chlorination) and inert atmosphere use to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key peaks include:

  • ¹H NMR : A singlet for the chloroacetamide methylene group (~4.0–4.5 ppm) and aromatic protons (7.2–7.6 ppm).
  • ¹³C NMR : Signals at ~165 ppm (amide carbonyl) and 45–50 ppm (chlorinated carbon). Infrared (IR) spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). Mass spectrometry confirms molecular ion peaks (e.g., m/z 183 for M⁺) .

Q. What safety precautions are necessary when handling this compound?

  • Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Store in airtight containers away from moisture to prevent hydrolysis.
  • Dispose of waste via certified hazardous waste handlers .

Q. How can researchers ensure the purity of this compound post-synthesis?

Recrystallization using ethanol/water mixtures removes impurities. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity. Melting point analysis (expected range: 95–98°C) provides additional validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates by stabilizing transition states.
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to activate the chloroacetamide group for substitution.
  • Temperature : Moderate heating (50–60°C) balances reactivity and decomposition risks. Monitor progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents (e.g., 1.2 equivalents of chlorinating agent) .

Q. What mechanistic considerations explain the hydrolysis of this compound under acidic vs. basic conditions?

  • Acidic conditions : Proceeds via an SN1 mechanism , where protonation of the amide oxygen generates a carbocation intermediate, leading to phenylacetic acid and NH₄⁺.
  • Basic conditions : Follows an SN2 pathway , with hydroxide ions directly displacing chloride. Steric hindrance from the phenyl group may slow the reaction, requiring elevated temperatures .

Q. How should contradictory NMR data be resolved when characterizing derivatives of this compound?

  • Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Compare with computational predictions (DFT-based chemical shift calculations).
  • Analyze by X-ray crystallography for unambiguous structural confirmation. Contradictions often arise from impurities or tautomerism; repurification or deuterated solvent use may resolve ambiguities .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Side reaction control : Limit exposure to moisture to prevent hydrolysis of the chloro group.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to separate unreacted starting materials.
  • Stoichiometric precision : Avoid excess chlorinating agents to reduce dimerization or over-chlorination .

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Feasible Synthetic Routes

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